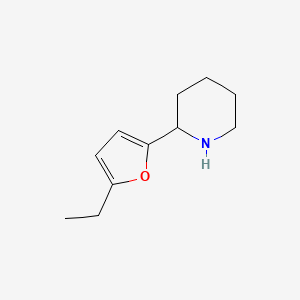

2-(5-Ethylfuran-2-yl)piperidine

Description

Contextualization within Heterocyclic Amine and Furan (B31954) Chemistry Research

2-(5-Ethylfuran-2-yl)piperidine belongs to the broad class of heterocyclic compounds, which are organic molecules containing a ring structure with at least one atom other than carbon. Specifically, it is a heterocyclic amine, characterized by the presence of a nitrogen-containing piperidine (B6355638) ring, and also a furan derivative. The study of such hybrid molecules is a significant area of contemporary chemical research, as the combination of different heterocyclic systems can lead to novel properties and applications.

The synthesis of piperidines from furan derivatives is a known transformation in organic chemistry. For instance, the catalytic hydrogenation of furan rings can lead to the formation of saturated heterocyclic rings like piperidine, often through a series of reduction and rearrangement reactions. This synthetic link between furans and piperidines underscores the chemical relationship between the two moieties present in this compound.

Significance of Piperidine and Furan Moieties in Contemporary Chemical Investigations

Both the piperidine and furan rings are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of bioactive compounds and approved drugs. ijnrd.org

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a cornerstone in the development of pharmaceuticals. mdpi.comajchem-a.com Its presence in a molecule can influence its physicochemical properties, such as basicity and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion. Piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory effects. ijnrd.org

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a key component in many biologically active compounds. Furan derivatives are known to possess diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The furan nucleus is a versatile building block in organic synthesis, allowing for a wide range of chemical modifications to tune its biological profile.

The conjugation of these two significant moieties in this compound suggests the potential for unique biological activities and makes it a target of interest for medicinal chemistry research.

Scope and Objectives of Advanced Academic Research on this compound

Advanced academic research on this compound would likely encompass several key areas. A primary objective would be the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. The catalytic hydrogenation of the corresponding pyridine (B92270) precursor, 2-(5-ethylfuran-2-yl)pyridine, represents a plausible synthetic strategy.

A significant focus of research would be the exploration of the biological activity of this compound. This would involve screening the compound against various biological targets to identify any potential therapeutic applications. Given the known activities of its constituent rings, investigations might focus on areas such as neuroscience, infectious diseases, and oncology.

Furthermore, detailed characterization of the compound's chemical and physical properties is a fundamental aspect of academic research. This includes the acquisition and analysis of spectroscopic data to confirm its structure and understand its conformational preferences. While detailed experimental research on this specific compound is not widely available in published literature, its basic properties have been predicted and are available in chemical databases. chemicalbook.com

Table 1: Predicted Physicochemical Properties of this compound chemicalbook.com

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Boiling Point | 264.0 ± 28.0 °C |

| Density | 0.983 ± 0.06 g/cm³ |

| pKa | 9.50 ± 0.10 |

Note: These values are predicted and may differ from experimentally determined values.

Detailed Research Findings

As of now, detailed academic research findings focusing exclusively on this compound are limited in the public domain. However, based on general principles of heterocyclic chemistry and the known reactivity of related compounds, we can outline potential areas of investigation and hypothetical findings.

A plausible synthetic route to this compound involves the catalytic hydrogenation of 2-(5-ethylfuran-2-yl)pyridine. This transformation would likely be explored using various catalyst systems (e.g., palladium, platinum, nickel) and reaction conditions to optimize the yield and selectivity.

Table 2: Hypothetical Synthesis Scheme for this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Bromopyridine | 5-Ethyl-2-furylboronic acid, Pd catalyst, base | 2-(5-Ethylfuran-2-yl)pyridine |

| 2 | 2-(5-Ethylfuran-2-yl)pyridine | H₂, Catalyst (e.g., PtO₂, Rh/C) | This compound |

Once synthesized, the structural confirmation would be achieved through a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), furan ring protons (doublets), and piperidine ring protons (a complex pattern of multiplets). |

| ¹³C NMR | Resonances for the ethyl group carbons, furan ring carbons, and piperidine ring carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.26). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the piperidine ring), C-H stretching (aliphatic and aromatic), and C-O-C stretching (in the furan ring). |

Further research would likely explore the biological activities of this compound. Given the prevalence of piperidine and furan scaffolds in neuroactive and antimicrobial agents, initial screening efforts might focus on these areas. The ethyl group on the furan ring could also influence the compound's lipophilicity and interaction with biological targets, making structure-activity relationship (SAR) studies a valuable avenue of investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethylfuran-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUGMXOQESWPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Ethylfuran 2 Yl Piperidine and Analogues

Retrosynthetic Strategies for 2-(5-Ethylfuran-2-yl)piperidine Scaffold Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.incgiar.org This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.inyoutube.com

Disconnection Approaches for the Piperidine (B6355638) Ring

The primary disconnections for the piperidine ring in this compound involve breaking one or two of the carbon-nitrogen bonds. A common strategy is a C-N bond disconnection, which simplifies the piperidine ring into an acyclic amino alcohol or amino halide. This approach allows for the formation of the piperidine ring in the final steps of the synthesis through intramolecular cyclization.

Another powerful disconnection strategy is the Diels-Alder reaction, a [4+2] cycloaddition, which can form the six-membered ring in a single, stereoselective step. scitepress.org Although not directly applicable to the saturated piperidine ring, it can be used to form a cyclohexene (B86901) precursor which can then be converted to the desired piperidine.

| Disconnection Approach | Precursor Type | Corresponding Forward Reaction |

| Single C-N bond disconnection | Acyclic amino alcohol/halide | Intramolecular cyclization |

| Two C-N bond disconnections | Diamine and a dihalide/diepoxide | Annulation |

| Diels-Alder disconnection | Diene and a dienophile | [4+2] Cycloaddition |

Strategies for Furan-Piperidine Linkage Formation

The bond connecting the furan (B31954) and piperidine rings is a key structural feature. Retrosynthetically, this C-C bond can be disconnected to yield a furan-based synthon and a piperidine-based synthon. The corresponding forward reaction would involve a coupling reaction between these two fragments.

Alternatively, the furan ring can be constructed onto a pre-existing piperidine scaffold, or vice-versa. Furan derivatives can be synthesized from 1,4-dicarbonyl compounds. acs.org Therefore, a retrosynthetic approach could involve disconnecting the furan ring to a 1,4-dicarbonyl precursor attached to the piperidine ring.

| Linkage Formation Strategy | Key Intermediates | Reaction Type |

| Coupling of Furan and Piperidine Fragments | Furan-organometallic and a 2-halopiperidine (or vice versa) | Cross-coupling reaction |

| Furan Ring Synthesis on Piperidine Scaffold | Piperidine-substituted 1,4-dicarbonyl compound | Paal-Knorr furan synthesis organic-chemistry.org |

| Piperidine Ring Synthesis on Furan Scaffold | Furan-substituted amino alcohol/dihalide | Intramolecular cyclization |

Classical and Modern Approaches to Piperidine Ring Synthesis

The synthesis of the piperidine ring is a well-established area of organic chemistry, with numerous methods available. These range from classical intramolecular cyclization reactions to modern catalytic approaches.

Intramolecular Cyclization Reactions in Piperidine Formation

Intramolecular cyclization is a common and effective method for the synthesis of piperidine rings. nih.gov This approach typically involves an acyclic precursor containing a nitrogen atom and a reactive functional group at the appropriate distance to allow for a 6-membered ring closure. For the synthesis of this compound, the furan moiety would already be attached to this acyclic precursor.

One such method involves the intramolecular carboamination of unactivated olefins, which can be promoted by copper(II) carboxylate. sci-hub.se This reaction allows for the formation of both the C-N and a C-C bond in a single step. Another approach is the intramolecular hydroamination/cyclization of alkynes, which proceeds via an iminium ion intermediate. mdpi.com

Reductive Amination and Iminium Ion Cyclization Routes

Reductive amination is a versatile method for forming amines, and when applied intramolecularly, it can lead to the formation of cyclic amines like piperidine. youtube.comyoutube.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ. youtube.com For the synthesis of this compound, a precursor containing both an amino group and a carbonyl group at the appropriate positions would be required.

Iminium ions are key intermediates in many piperidine ring-forming reactions. usm.edu They can be generated from the condensation of an amine with an aldehyde or ketone and can then undergo intramolecular cyclization. For instance, N-sulfonyliminium ions can be used to trigger cyclizations to form piperidine scaffolds. usm.edu

Hydrogenation of Pyridine (B92270) Precursors (e.g., from furfural (B47365) derivatives)

The catalytic hydrogenation of pyridine precursors is a direct and efficient method for the synthesis of piperidines. researchgate.netresearchgate.netrsc.orgacs.org This approach is particularly relevant for the synthesis of this compound, as the corresponding pyridine precursor, 2-(5-ethylfuran-2-yl)pyridine, can be synthesized from biomass-derived furfural. nih.govresearchgate.net

The hydrogenation of substituted pyridines can be achieved using various catalysts, such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). researchgate.netresearchgate.netacs.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. researchgate.netrsc.org For instance, hydrogenation of substituted pyridines with a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure has been reported to be effective. researchgate.net The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and potentially reused. nih.gov

The synthesis of 2,5-dimethylfuran (B142691) (a compound related to the ethylfuran moiety) has been achieved through the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), another biomass-derived platform chemical. mdpi.com This highlights the potential for developing sustainable synthetic routes to furan-containing compounds.

| Catalyst | Conditions | Substrate Scope | Reference |

| Platinum(IV) oxide (PtO₂) | 50-70 bar H₂, glacial acetic acid | Substituted pyridines | researchgate.net |

| Rhodium on Carbon (Rh/C) | 5 atm H₂, 80°C, water | Various heteroaromatics including pyridines and furans | organic-chemistry.org |

| Rhodium(III) oxide (Rh₂O₃) | 5 bar H₂, 40°C, TFE | Functionalized and multi-substituted pyridines | rsc.org |

| Palladium on Carbon (Pd/C) | Ammonium (B1175870) formate | Pyridine N-oxides | organic-chemistry.org |

Multi-Component Reactions for Piperidine Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures like polysubstituted piperidines from simple starting materials in a single step. acs.orgrsc.org These reactions enhance synthetic efficiency by minimizing purification steps, saving time, and reducing waste.

One notable approach involves the Yb(OTf)₃/AgOTf co-catalyzed one-pot synthesis of piperidone derivatives from dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime. tandfonline.com In this process, a cascade of reactions including a Mannich reaction, Hoffmann elimination, Michael addition, and subsequent intramolecular aminolysis constructs the six-membered piperidone ring. tandfonline.com Such piperidone intermediates can be further elaborated to yield a variety of substituted piperidines.

Another versatile MCR strategy for generating highly functionalized piperidines involves the pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org This method allows for the creation of a diverse range of structurally interesting piperidine compounds. Furthermore, a three-component vinylogous Mannich-type reaction (VMR) has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This stereoselective reaction utilizes a 1,3-bis-trimethylsily enol ether, an aldehyde, and a chiral amine to produce chiral dihydropyridinone intermediates, which serve as versatile building blocks for various piperidine-based natural products. rsc.org

| MCR Type | Key Reactants | Intermediate/Product | Catalyst/Conditions | Reference |

| Mannich/Michael Cascade | Dimethyl malonate, Formaldehyde O-benzyl oxime | Trimethyl 3,5,5-piperidonetricarboxylate | Yb(OTf)₃ / AgOTf | tandfonline.com |

| Pseudo Five-Component | Aromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acid | Highly functionalized piperidines | Not specified | acs.org |

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsily enol ether, Aldehydes, Chiral α-methyl benzylamine | Chiral 2,3-dihydropyridinones | Sn(OTf)₂ | rsc.org |

Furan Moiety Functionalization and Coupling Methodologies

The introduction and functionalization of the furan ring are critical steps in the synthesis of this compound. The furan ring is a versatile synthon that can participate in a wide array of chemical transformations. acs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com Reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant for linking a pre-formed furan ring to a piperidine precursor, or vice-versa. nih.govyoutube.com

For instance, a Suzuki coupling could involve the reaction of a 2-furylboronic acid derivative with a suitably halogenated piperidine. youtube.com Conversely, a piperidinylboronic acid could be coupled with a 2-halofuran. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, along with a base. nih.gov The Buchwald-Hartwig amination offers a route to form the C-N bond directly, coupling an amine with an aryl halide. youtube.com This could be envisioned for constructing N-aryl piperidines where the furan is part of the aryl group.

| Coupling Reaction | Furan Component | Piperidine Component | Catalyst System | Reference |

| Suzuki-Miyaura | 2-Furylboronic acid/ester | Halogenated piperidine | Pd(0) catalyst, Base | nih.govyoutube.com |

| Buchwald-Hartwig | Aminopiperidine | Halogenated furan | Pd catalyst, Ligand, Base | youtube.comnih.gov |

| Sonogashira | Ethynylfuran | Halogenated piperidine | Pd catalyst, Cu co-catalyst, Base | youtube.com |

Direct C-H functionalization represents an increasingly important and atom-economical approach to forming C-C bonds, avoiding the pre-functionalization of starting materials. While specific examples of directly coupling a piperidine ring to a furan via C-H activation are not prevalent in the initial search, the general principles of furan chemistry suggest this is a plausible strategy. Furan can undergo electrophilic substitution, and under specific catalytic conditions, direct arylation or alkylation can be achieved. For example, the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes leads to polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity, showcasing the reactivity of furan precursors. nih.gov

Furfural, a platform chemical readily available from the dehydration of pentose (B10789219) sugars found in biomass, is an attractive and sustainable starting material for a variety of chemicals, including piperidines. lupinepublishers.comift.co.zanih.gov A novel catalytic transformation has been developed to convert furfural directly to piperidine. nih.govresearchgate.netrepec.org

This process involves a cascade of reactions, starting with the reductive amination of furfural with ammonia (B1221849) and hydrogen. nih.gov This is followed by hydrogenation of the furan ring to tetrahydrofurfurylamine (B43090) (THFAM), which then undergoes a ring-rearrangement to form piperidine. nih.govresearchgate.net A unique Ru₁CoNP/HAP surface single-atom alloy (SSAA) catalyst has been shown to be highly effective for this transformation, achieving high yields of piperidine under mild conditions. nih.govresearchgate.netrepec.org By starting with 5-substituted furfurals, this methodology can be extended to produce 2-substituted piperidines, providing a direct route to compounds like this compound. researchgate.net

| Starting Material | Key Transformation | Catalyst | Product | Reference |

| Furfural | Reductive Amination / Ring Rearrangement | Ru₁CoNP/HAP | Piperidine | nih.govresearchgate.netrepec.org |

| 5-Substituted Furfural | Reductive Amination / Ring Rearrangement | Ru₁CoNP/HAP | 2-Substituted Piperidine | researchgate.net |

| Furfural | Multi-step synthesis | Various | 2-(Furan-2-yl)-6-aryl-piperidine-4-one | lupinepublishers.comlupinepublishers.com |

Stereoselective Synthesis of this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure isomers of this compound is of paramount importance.

Chiral auxiliaries can be employed to control the stereochemical outcome of a reaction. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent transformations can then lead to variously substituted chiral piperidine derivatives. cdnsciencepub.com Similarly, (R)-piperidin-3-ol has been utilized as a new chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes, which are versatile intermediates. nih.gov

Asymmetric catalysis provides a more elegant and atom-economical approach to enantioselective synthesis. The intramolecular S_N2' cyclization of α-amino ester enolates, leveraging the "memory of chirality," can produce piperidine derivatives with vicinal stereocenters with excellent diastereo- and enantioselectivity. nih.gov Another strategy involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which can be used to achieve enantiopure piperidines with complete chirality retention. rsc.org These methods highlight the potential for producing specific stereoisomers of complex piperidine-containing molecules.

| Method | Principle | Key Reagents/Features | Stereochemical Outcome | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety | D-arabinopyranosylamine | High diastereoselectivity | cdnsciencepub.com |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety | (R)-piperidin-3-ol | High stereoselectivity | nih.gov |

| Asymmetric Catalysis | Memory of Chirality | Intramolecular S_N2' cyclization of α-amino ester enolates | Excellent diastereo- and enantioselectivity | nih.gov |

| Asymmetric Catalysis | Exocyclic Chirality Induction | Nitroalkene/amine/enone (NAE) condensation | Enantiopure piperidines (>95% ee) | rsc.org |

Diastereoselective and Enantioselective Methodologies

The creation of specific stereoisomers of this compound and its analogues is crucial for understanding their structure-activity relationships. Diastereoselective and enantioselective methods are employed to control the spatial arrangement of substituents on the piperidine ring.

One established approach for the enantioselective synthesis of 2-arylpiperidines involves the use of chiral lactams. For instance, the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. These intermediates can then be further manipulated to yield enantiomerically pure 2-substituted piperidines. nih.govrsc.org This strategy could be adapted for the synthesis of this compound by utilizing a furan-containing δ-oxoacid as the starting material.

Another powerful technique is the asymmetric hydrogenation of pyridinium (B92312) salts. Iridium catalysts bearing chiral ligands, such as MeO-BoQPhos, have been shown to be highly effective in the enantioselective hydrogenation of α-aryl and α-heteroaryl N-benzylpyridinium salts, affording the corresponding piperidines with high enantiomeric excess (up to 99.3:0.7 er). acs.org A potential route to enantiopure this compound could involve the synthesis of an N-benzyl-2-(5-ethylfuran-2-yl)pyridinium salt followed by asymmetric hydrogenation.

For diastereoselective synthesis, Negishi cross-coupling reactions of substituted piperidines with (hetero)aryl iodides have proven effective. The stereochemical outcome, either cis or trans disubstituted products, can be controlled by the position of the C-Zn bond on the piperidine ring (position 2 versus position 4). acs.org This method could be applied to a pre-existing substituted piperidine to introduce the 5-ethylfuran-2-yl group with high diastereoselectivity.

Kinetic resolution using a chiral base is another strategy to obtain enantioenriched 2-arylpiperidines. The use of n-BuLi and (+)-sparteine can effectively resolve racemic N-Boc-spirocyclic 2-arylpiperidines, yielding products with high enantiomeric ratios. whiterose.ac.ukrsc.org This approach could be explored for the resolution of racemic this compound.

A representative table of enantioselective hydrogenation of various heteroaryl pyridinium salts is shown below, illustrating the potential of this method for synthesizing chiral piperidine derivatives.

| Entry | Heteroaryl Group | Catalyst | Enantiomeric Ratio (er) | Yield (%) |

| 1 | 2-Thienyl | Ir/MeO-BoQPhos | 98.5:1.5 | 92 |

| 2 | 2-Benzothienyl | Ir/MeO-BoQPhos | 96.6:3.4 | 89 |

| 3 | 2-Furyl | Ir/MeO-BoQPhos | 97.3:2.7 | 95 |

| 4 | 2-N-Methylpyrrolyl | Ir/MeO-BoQPhos | 99.1:0.9 | 91 |

Table 1: Illustrative Enantioselective Hydrogenation of Heteroaryl Pyridinium Salts. Data is representative of the methodology and not specific to this compound. acs.org

Development of Efficient and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For a molecule like this compound, this involves exploring microwave-assisted synthesis, continuous-flow techniques, transition-metal-free routes, and electrochemical strategies.

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, improve yields, and enhance product purity. This technology is applicable to the synthesis of various heterocyclic compounds, including furan and piperidine derivatives. For example, the synthesis of furan-based chalcones and their subsequent conversion to pyrazolines has been efficiently carried out under microwave irradiation, reducing reaction times from hours to minutes. orientjchem.org Similarly, the condensation of furfurylamine (B118560) with various carboxylic acids to form amides has been successfully achieved using microwave heating. researchgate.netepa.gov

A plausible microwave-assisted route to a precursor of this compound could involve the rapid synthesis of a 5-ethylfuran-2-carboxaldehyde-derived chalcone, followed by a cyclization reaction to form a dihydropyridine (B1217469) intermediate, which can then be reduced. The significant reduction in reaction time and potential for higher yields make this an attractive method for efficient synthesis. nih.gov

| Reaction Type | Conventional Heating (Time, h) | Microwave Irradiation (Time, min) | Yield (%) Conventional | Yield (%) Microwave |

| Chalcone Synthesis | 4-6 | 5-10 | 60-75 | 85-95 |

| Pyrazoline Formation | 3-5 | 2-4 | 65-80 | 88-96 |

| Amide Coupling | 12-24 | 10-30 | 50-70 | 75-90 |

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Relevant Heterocyclic Preparations. Data is illustrative of the general advantages of microwave synthesis. orientjchem.orgresearchgate.net

Continuous-flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. mdpi.comrsc.org The synthesis of piperidine alkaloids has been successfully demonstrated using continuous-flow systems. ntu.edu.sg For example, a key step in the synthesis of certain alkaloids, such as a Heck reaction, has been performed in a microwave-assisted continuous-flow organic synthesis (MACOS) setup. mdpi.com

A continuous-flow approach to this compound could involve the synthesis of piperidine from furfural, a bio-based platform chemical. A recent study has shown the conversion of furfural to piperidine in a cascade process involving amination, hydrogenation, and ring rearrangement over a heterogeneous catalyst. nih.gov By starting with 5-ethylfurfural, this process could be adapted for the continuous production of the target molecule. Flow chemistry also allows for the safe handling of hazardous intermediates and reagents, which might be necessary in certain synthetic routes. mdpi.com

| Parameter | Batch Process | Continuous-Flow Process |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Scalability | Limited | High |

| Safety | Potential for runaway reactions | Enhanced safety due to small reaction volumes |

| Process Control | Moderate | High |

Table 3: General Comparison of Batch and Continuous-Flow Synthesis. mdpi.commdpi.com

The use of transition metals in catalysis, while highly effective, can lead to product contamination and environmental concerns. Developing transition-metal-free synthetic methods is a key goal of sustainable chemistry. The synthesis of 2,5-diaryl furans has been achieved under transition-metal-free conditions through an oxidation-dehydration sequence of 1,3-dienes. acs.org This approach could be conceptually extended to the synthesis of furan-containing building blocks for the target molecule.

Furthermore, intramolecular direct C-H bond arylation from aryl chlorides has been accomplished using a simple diol in the presence of a base like KOt-Bu, providing access to phenanthridines without a transition metal catalyst. epa.gov While not directly applicable to the furan-piperidine coupling, this demonstrates the potential for developing novel transition-metal-free C-C bond-forming reactions. The synthesis of piperidines via the reduction of pyridines can also be achieved using metal-free methods, such as with boranes. youtube.com

A possible transition-metal-free strategy for synthesizing this compound could involve the reaction of a lithiated 5-ethylfuran with a suitable piperidine precursor, or a cyclization reaction that does not rely on a metal catalyst.

Electrosynthesis is a green and sustainable method that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents. The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to produce piperidine derivatives in good yields. nih.gov This method offers a single-step synthesis from readily available starting materials.

Another electrochemical approach involves the anodic methoxylation of N-formylpiperidine in a flow cell to generate a 2-methoxypiperidine (B3191330) intermediate. This intermediate serves as a precursor to an N-acyliminium ion, which can then react with various carbon nucleophiles, such as a 5-ethylfuryl organometallic reagent, to introduce the substituent at the 2-position. nih.gov

| Method | Reagents | Key Intermediate | Applicability to Target Compound |

| Electroreductive Cyclization | Imine, Dihaloalkane | Radical anion | Construction of the piperidine ring |

| Anodic Functionalization | N-formylpiperidine | N-acyliminium ion | Introduction of the furan moiety at C2 |

Table 4: Overview of Electrochemical Strategies for Piperidine Synthesis. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and confirming the molecular structure of 2-(5-Ethylfuran-2-yl)piperidine. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The spectrum for this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the piperidine (B6355638) ring, the furan (B31954) ring, and the ethyl group.

Key expected IR absorption bands would include:

N-H Stretch: A moderate to weak band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretching from the furan ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C=C Stretch: The furan ring's carbon-carbon double bond stretching vibrations typically appear in the 1500-1650 cm⁻¹ region. udayton.edu

C-O-C Stretch: The furan ring's characteristic ether linkage would produce a strong C-O-C stretching band, typically around 1000-1250 cm⁻¹. udayton.edu

C-N Stretch: The aliphatic C-N stretching of the piperidine ring is expected in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR by detecting changes in the polarizability of a molecule's electron cloud during vibration. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be effective in characterizing the C=C bonds of the furan ring and the C-C backbone of the aliphatic portions. uh.edu

The following table outlines the expected vibrational frequencies for the key functional groups of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Piperidine N-H | Stretching | 3300 - 3500 | Weak |

| Furan C-H | Stretching | 3100 - 3150 | Moderate |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Furan C=C | Stretching | 1500 - 1650 | Strong |

| Piperidine CH₂ | Bending (Scissoring) | ~1450 | Moderate |

| Furan Ring | Breathing/Stretching | 1350 - 1500 | Strong |

| Furan C-O-C | Asymmetric Stretching | 1000 - 1250 | Moderate |

| Piperidine C-N | Stretching | 1000 - 1200 | Moderate |

This table contains representative data based on the analysis of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide unambiguous structural information.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the atomic positions can be determined. For piperidine-containing compounds, X-ray crystallography has been successfully used to confirm their chair conformation and the spatial arrangement of substituents. iucr.orgstrath.ac.ukresearchgate.netmdpi.comnih.gov

The data obtained from an X-ray crystallographic analysis would include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the furan and piperidine rings.

Conformation: Definitive confirmation of the piperidine ring's conformation (likely a chair form) and the relative orientation of the ethylfuran substituent (axial vs. equatorial).

Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center (C2 of the piperidine ring) if a single enantiomer is crystallized.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, revealing details about hydrogen bonding (involving the piperidine N-H) and other non-covalent interactions. iucr.org

Chromatographic Method Development for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity analysis of low-volatility organic molecules like this compound. nih.govresearchgate.net A reversed-phase HPLC (RP-HPLC) method would be the standard approach.

Method optimization would involve systematically adjusting various parameters to achieve a sharp, symmetrical peak for the target compound with good resolution from any impurities. Key parameters for optimization include:

Stationary Phase (Column): A C18 (octadecylsilane) column is a common starting point for separating moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The basic nature of the piperidine moiety may cause peak tailing on standard silica-based columns; this can often be mitigated by adjusting the mobile phase pH or using a base-deactivated column.

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed to ensure that both polar and non-polar impurities are eluted effectively within a reasonable timeframe. tandfonline.com

Detection: A UV detector would be suitable, with the detection wavelength set to a λmax of the furan ring system to ensure high sensitivity.

A hypothetical optimized HPLC method is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a compound of this nature.

The this compound molecule possesses a stereocenter at the C2 position of the piperidine ring, meaning it exists as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are widely used and have proven effective for the resolution of a broad range of racemic compounds, including piperidine derivatives. oup.comnih.gov

The development of a chiral HPLC method would focus on:

CSP Selection: Screening various polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) is a common first step.

Mobile Phase: Normal-phase chromatography, using mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol), is often most effective for enantiomeric separations on these CSPs. oup.com Small amounts of an amine additive (e.g., diethylamine) may be required to improve the peak shape of the basic analyte.

| Parameter | Condition |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 245 nm |

This table outlines a plausible chiral HPLC method based on separations of similar chiral amines.

Forced Degradation Studies for Compound Stability Research

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a compound. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition, which helps in identifying potential degradation products and establishing degradation pathways.

For this compound, forced degradation studies would expose the compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress Conditions:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures. The furan ring is known to be susceptible to acid-catalyzed hydrolysis and ring-opening. mdpi.com

Basic Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid compound or a solution at high temperatures (e.g., 70-80°C). Furan itself can undergo thermal degradation. nih.govtandfonline.comresearchgate.net

Photodegradation: Exposing the compound in solid or solution form to UV and visible light.

The stressed samples would be analyzed by a stability-indicating HPLC method (as developed in section 3.5.1) to separate the parent compound from any degradants. This allows for the quantification of the parent compound's decay and the detection of degradation products.

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | Furan ring opening to form dicarbonyl species. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | Generally more stable; potential for minor degradation. |

| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the furan ring or piperidine nitrogen (N-oxide). |

| Thermal | 80 °C, Solid State | General decomposition. |

| Photolytic | UV/Visible Light Exposure | Photochemical rearrangement or degradation of the furan ring. |

This table summarizes common forced degradation conditions and plausible degradation pathways for the target molecule.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, reactivity, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For 2-(5-Ethylfuran-2-yl)piperidine, DFT calculations, often using a basis set like B3LYP/6-311+G(2d,p), are employed to determine key molecular characteristics. nih.gov These calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Key molecular properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is concentrated on the electron-rich furan (B31954) ring, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed across the piperidine (B6355638) and furan moieties. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

DFT is also a valuable tool for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. nih.gov These calculated values are then compared with experimental data, often showing a strong linear correlation, which aids in the definitive structural assignment of the compound and its stereoisomers. mdpi.com

Table 1: Calculated Molecular Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (furan ring) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 1.9 D | Measures molecular polarity |

| Molecular Electrostatic Potential | Red on Furan Oxygen | Predicts sites for electrophilic attack |

Conformation Energy Landscape and Isomer Stability Analysis

The flexibility of the piperidine ring and the rotational freedom around the single bond connecting the furan and piperidine rings mean that this compound can exist in multiple conformations. Computational analysis is essential to map the potential energy surface and identify stable conformers. researchgate.net

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, depending on the orientation of the ethylfuran substituent (axial vs. equatorial), different chair conformers with varying energies are possible. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. rsc.org Computational studies, through methods like potential energy surface (PES) scans, can quantify the energy differences between these conformers and the energy barriers for interconversion. rsc.orgnih.gov

Furthermore, the molecule has stereoisomers due to the chiral center at the C2 position of the piperidine ring. DFT calculations can determine the relative thermodynamic stabilities of the (R) and (S) enantiomers and their respective diastereomers if other chiral centers are present. By comparing the calculated free energies, the most stable isomer under thermodynamic equilibrium can be predicted. nih.gov

Computational chemistry is instrumental in detailing the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, which can be formed through reactions like the reductive amination of a furan-based ketone with a piperidine precursor, DFT can be used to model the entire reaction pathway. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated solvent box (e.g., water) and solving Newton's equations of motion for every atom over a period typically ranging from nanoseconds to microseconds. nih.gov

These simulations allow for extensive sampling of the conformational space, revealing not just the stable conformers but also the transitions between them. Analysis of the MD trajectory can yield information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule, such as the ethyl group or the torsion between the two rings.

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with its solvent environment. nih.gov

When studying the interaction of the compound with a biological target, MD simulations are used to assess the stability of the ligand-protein complex, observing how the ligand adjusts its conformation within the binding site. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org For this compound, docking studies can be performed against various receptors to hypothesize its potential biological activity. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate different binding poses. nih.govijper.org

The results of a docking study provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding pose. researchgate.net This allows for the analysis of specific intermolecular interactions, such as:

Hydrogen Bonds: Between the piperidine N-H group and polar residues in the receptor.

Hydrophobic Interactions: Involving the ethyl and furan groups with nonpolar residues.

Pi-Cation Interactions: Between the furan ring and positively charged residues. nih.gov

These mechanistic insights are invaluable for understanding how the molecule might exert a biological effect and for guiding the design of more potent analogs. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value/Description |

| Binding Affinity | -8.5 kcal/mol |

| Key Hydrogen Bonds | Piperidine N-H with Asp145; Furan Oxygen with Gln85 |

| Key Hydrophobic Interactions | Ethyl group with Val30; Furan ring with Leu130 |

| Interacting Residues | Asp145, Gln85, Val30, Leu130, Phe80 |

Structure Activity Relationship Sar Studies and Derivatization Strategies

Systematic Modification of the Piperidine (B6355638) Ring for SAR Exploration

N-Substitution Effects on Biological Activity

No studies were identified that specifically explored the impact of substituting the nitrogen atom of the piperidine ring in 2-(5-Ethylfuran-2-yl)piperidine on its biological activity. In general medicinal chemistry, N-substitution is a common strategy to modulate properties such as potency, selectivity, and pharmacokinetics. Typical modifications include the introduction of alkyl, acyl, aryl, or heterocyclic groups. The electronic and steric properties of these substituents can significantly alter a compound's interaction with biological targets.

Positional Isomerism and Stereochemical Implications

The influence of positional isomerism (e.g., moving the furan (B31954) substituent to the 3- or 4-position of the piperidine ring) or the stereochemistry of the chiral center at the piperidine's 2-position for this compound has not been documented in the available literature. It is well-established that the spatial arrangement of functional groups is critical for molecular recognition by biological systems. Different stereoisomers of a compound can exhibit vastly different pharmacological activities.

Derivatization and Functionalization of the Furan Moiety

Introduction of Various Substituents on the Furan Ring

There is no available research detailing the introduction of various substituents onto the furan ring of this compound and the subsequent effects on its activity. Such derivatization could involve the addition of electron-withdrawing or electron-donating groups to probe the electronic requirements for activity, or the introduction of larger groups to explore steric tolerance at a potential binding site.

Modifications at the Ethyl Group

Specific modifications of the ethyl group at the 5-position of the furan ring in this compound have not been reported. Altering the length or branching of this alkyl chain, or replacing it with other functional groups, would be a standard approach in a medicinal chemistry campaign to optimize activity.

Linker Chemistry and Design of Hybrid Structures

The design and synthesis of hybrid molecules incorporating the this compound scaffold connected via a linker to another pharmacophore is a modern drug design strategy. However, no literature could be found that applies this approach specifically to this compound.

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. In the context of this compound, bioisosteric modifications can be considered for the furan ring, the ethyl group, and the piperidine moiety.

Ethyl Group Modifications: The ethyl group at the 5-position of the furan ring likely contributes to the lipophilicity of the compound and may be involved in hydrophobic interactions within a binding pocket. Modifications to this group can probe the steric and electronic requirements for optimal activity. Bioisosteric replacements for an ethyl group can range from simple alkyl chains of varying lengths (methyl, propyl) to more complex groups that alter the electronic or conformational properties. For example, replacing the ethyl group with a trifluoromethyl group would significantly increase the compound's electronic-withdrawing nature and could influence its metabolic stability. cambridgemedchemconsulting.com Other potential replacements include a cyclopropyl (B3062369) group, which can act as a conformationally restricted analog of a propyl group, or small polar groups like a methoxy (B1213986) or hydroxyl group to explore potential hydrogen bonding interactions. nih.gov

Piperidine Ring Analogs: While the piperidine ring is a common scaffold in many biologically active compounds, its replacement can sometimes lead to improved properties. nih.gov Bioisosteres for the piperidine ring include other saturated heterocycles such as pyrrolidine, morpholine, or thiomorpholine. These alterations change the ring size and the nature of the heteroatom, which can impact the compound's pKa, conformational preferences, and ability to form hydrogen bonds. nih.govacs.org

The following table illustrates potential bioisosteric replacements for the this compound scaffold and their hypothetical effects on activity, based on general principles of medicinal chemistry.

| Original Group | Bioisosteric Replacement | Potential Impact on Activity | Rationale |

| Furan Ring | Thiophene | Maintained or Slightly Modified | Similar size and electronics, alters H-bond accepting capacity. sci-hub.se |

| Phenyl | Potentially Altered | Increases lipophilicity, removes H-bond acceptor. | |

| Pyridine (B92270) | Potentially Altered | Introduces H-bond acceptor, alters electronics and polarity. cambridgemedchemconsulting.com | |

| 5-Ethyl Group | Methyl | Potentially Decreased | Reduced hydrophobic interaction. |

| Propyl/Isopropyl | Potentially Increased or Decreased | Probes size limits of hydrophobic pocket. nih.gov | |

| Trifluoromethyl | Potentially Altered | Increases electron-withdrawing character, may improve metabolic stability. cambridgemedchemconsulting.com | |

| Piperidine Ring | Pyrrolidine | Potentially Altered | Changes ring size and conformational flexibility. |

| Morpholine | Potentially Altered | Introduces an additional H-bond acceptor, increases polarity. nih.gov |

This table is illustrative and based on general medicinal chemistry principles. Actual effects would need to be determined experimentally.

Influence of Conformational Flexibility on Activity and Binding

The three-dimensional structure of a molecule is critical for its interaction with a biological target. The conformational flexibility of this compound, arising from the rotatable bond between the furan and piperidine rings and the puckering of the piperidine ring, plays a significant role in determining its biological activity.

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the 2-position can exist in either an axial or equatorial orientation. The energetic preference for one conformation over the other can be influenced by the nature of the substituent and the substitution pattern on the piperidine nitrogen. nih.gov The relative orientation of the 2-substituent is often crucial for proper alignment within the binding site of a receptor or enzyme. For many biologically active 2-substituted piperidines, the equatorial conformation is preferred to avoid steric clashes. However, in some cases, an axial conformation may be required for optimal interaction. nih.gov

The conformational equilibrium of the piperidine ring can be influenced by introducing substituents on the ring or by incorporating it into a bridged or fused ring system to create more rigid analogs. Such strategies can lock the molecule into a specific conformation, which can lead to a significant increase in potency and selectivity if that conformation is the bioactive one.

Rotational Freedom between the Rings: The single bond connecting the furan and piperidine rings allows for rotational freedom. This means that the relative orientation of the two rings is flexible. The bioactive conformation likely involves a specific dihedral angle between the two rings that allows for optimal interactions with the target. Computational modeling and conformational analysis can be employed to predict the low-energy conformations and to understand how different substituents might influence the preferred spatial arrangement.

The following table outlines how conformational constraints could theoretically influence the activity of this compound.

| Conformational Feature | Modification Strategy | Potential Impact on Activity | Rationale |

| Piperidine Ring Flexibility | Introduction of a gem-dimethyl group at C4 | Increased Potency/Selectivity | Restricts ring puckering, may favor the bioactive conformation. |

| Formation of a bridged bicyclic system | Increased Potency/Selectivity | Locks the piperidine ring in a specific chair or twist-boat conformation. nih.gov | |

| Inter-ring Rotation | Introduction of bulky ortho-substituents on the furan (if applicable) | Decreased Activity | Steric hindrance may prevent adoption of the bioactive dihedral angle. |

| Incorporation into a fused ring system | Increased or Decreased Activity | Rigidifies the molecule, which could be beneficial or detrimental depending on the bioactive conformation. |

This table is illustrative and based on general principles of conformational analysis in medicinal chemistry. Actual effects would need to be determined experimentally.

Mechanistic Biological Studies in Vitro Research Focus

Exploration of Molecular Targets and Pathways for Biological Activity

To understand the biological effects of 2-(5-Ethylfuran-2-yl)piperidine, the initial step would involve identifying its molecular targets. This is typically achieved through a combination of computational (in silico) screening and experimental (in vitro) assays. In silico approaches, such as molecular docking, could predict potential binding partners, including enzymes, receptors, and ion channels, based on the compound's three-dimensional structure. These predictions would then guide targeted in vitro testing.

Broad-based screening assays, such as high-throughput screening against a panel of known biological targets, would be instrumental. This could involve assessing the compound's ability to modulate the activity of various kinases, proteases, or G-protein coupled receptors (GPCRs), which are common drug targets. Techniques like differential gene expression analysis in cells treated with the compound could further reveal the biological pathways it affects.

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

Should initial screening suggest that this compound interacts with one or more enzymes, detailed enzyme inhibition assays would be the next logical step. These assays quantify the compound's potency, typically reported as the half-maximal inhibitory concentration (IC₅₀).

For any confirmed enzyme inhibition, kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

In Vitro Receptor Binding Studies and Affinity Profiling

If this compound is predicted to interact with cell surface or nuclear receptors, radioligand binding assays are the gold standard for confirming and quantifying this interaction. These experiments measure the displacement of a known radioactive ligand from its receptor by the test compound. The results are used to determine the compound's binding affinity (Kᵢ) for the receptor.

A comprehensive affinity profile would involve testing the compound against a panel of receptors to assess its selectivity. This is crucial for predicting its potential therapeutic effects and off-target liabilities.

Table 2: Hypothetical Receptor Binding Affinity Profile for this compound

| Receptor Target | Binding Affinity (Kᵢ, nM) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Cellular Assays for Investigating Specific Pathway Modulations

Cell-based assays are essential to confirm that the molecular interactions observed in cell-free systems translate to a functional effect in a biological context. For example, if the compound inhibits a specific kinase, a cellular assay could measure the phosphorylation of that kinase's downstream substrate.

Reporter gene assays are another powerful tool to investigate the modulation of specific signaling pathways. In these assays, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the pathway of interest. Changes in reporter protein expression would indicate that the compound is modulating that pathway.

In Vitro Selectivity and Specificity Profiling against Biological Targets

Selectivity is a critical attribute of any potential therapeutic agent. A comprehensive in vitro selectivity profile for this compound would involve testing it against a broad panel of off-target proteins, including other enzymes, receptors, and ion channels that are structurally related to the primary target or are known to be involved in adverse drug reactions. The goal is to demonstrate that the compound interacts with its intended target at concentrations significantly lower than those at which it affects other biological molecules.

Mechanistic Studies on Antimicrobial Activity (In Vitro)

Given that many furan (B31954) and piperidine (B6355638) derivatives exhibit antimicrobial properties, it would be pertinent to investigate the potential of this compound in this area. Initial screening would involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Should the compound show significant antimicrobial activity, mechanistic studies would follow. These could include:

Cell membrane integrity assays: To determine if the compound disrupts the bacterial cell membrane.

DNA gyrase inhibition assays: As many antibiotics target this enzyme.

Biofilm formation inhibition assays: To assess its ability to prevent the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.

Table 3: Hypothetical In Vitro Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Theoretical and Advanced Chemical Applications of 2 5 Ethylfuran 2 Yl Piperidine

Role as Chemical Intermediates in the Synthesis of Complex Molecules

The 2-(5-Ethylfuran-2-yl)piperidine scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the realm of natural products and pharmacologically active compounds. Furan (B31954) and piperidine (B6355638) moieties are present in a wide array of bioactive natural products, and their combination in a single, readily accessible intermediate provides a streamlined route to diverse molecular architectures. shareok.orgwikipedia.orgresearchgate.net

The furan ring can be considered a latent 1,4-dicarbonyl compound, which can be unmasked under various conditions to participate in further cyclization reactions. For instance, the furan ring can undergo ring-opening followed by recyclization to form different heterocyclic systems, such as pyridines or quinolines. researchgate.net This strategy has been explored for the synthesis of complex alkaloids.

Furthermore, both the furan and piperidine rings can be functionalized independently. The furan ring is susceptible to electrophilic substitution and can participate in cycloaddition reactions, while the piperidine nitrogen can be readily alkylated, acylated, or incorporated into larger ring systems. evitachem.com This dual reactivity allows for a modular approach to building molecular complexity.

Research has demonstrated the use of furan-containing compounds, derived from biomass, as precursors for valuable chemicals, including those used in pharmaceuticals. rsc.org The synthesis of piperidine-based pharmaceuticals from furfural (B47365), a key biomass-derived platform chemical, highlights the industrial potential of this approach. nih.govresearchgate.net For example, a catalytic system has been developed to produce 2-substituted piperidines from 5-substituted furfural derivatives, showcasing a renewable pathway to these important heterocyclic compounds. nih.govresearchgate.net This positions this compound as a key intermediate in the transition towards more sustainable chemical synthesis.

Multicomponent reactions (MCRs) represent another powerful strategy for the rapid construction of complex piperidine scaffolds from simpler precursors. nih.govresearchgate.net While not directly starting from this compound, these methods illustrate the general importance of piperidine derivatives in diversity-oriented synthesis, a field where this compound could serve as a valuable starting material.

Potential in Catalytic Applications

The structural features of this compound suggest its potential utility in catalysis, particularly in the development of novel ligands for metal-catalyzed reactions and as an organocatalyst. The piperidine nitrogen and the oxygen atom of the furan ring can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.

The development of chiral ligands is a cornerstone of asymmetric catalysis, and derivatives of this compound could be explored for this purpose. The stereocenter at the 2-position of the piperidine ring provides a chiral environment that can be transmitted to the catalytic process, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov The synthesis of enantioenriched 2-alkyl piperidine derivatives through asymmetric reduction of pyridinium (B92312) salts using chiral catalysts demonstrates the feasibility of creating such chiral building blocks. nih.gov

Furthermore, furan-based compounds are increasingly being investigated for their role in catalysis. For instance, furan derivatives have been used in the synthesis of ligands for various catalytic transformations. nih.gov The combination of a furan moiety with a piperidine ring in this compound could lead to ligands with unique electronic and steric properties, potentially enabling new catalytic reactivities.

While direct catalytic applications of this compound are not yet extensively reported, the broader fields of furan and piperidine chemistry provide a strong basis for its future exploration in this area. The use of piperidine as a catalyst in condensation reactions, such as the synthesis of furan-based acceptor units, further underscores the potential catalytic role of the piperidine moiety. slideshare.net

Exploration in Materials Science Research

Furan-containing compounds are gaining significant attention in materials science due to their renewable origin and their ability to impart unique properties to polymers and other materials. digitellinc.comrsc.org The rigid, aromatic nature of the furan ring can enhance the thermal and mechanical properties of polymers, while its electronic characteristics make it a candidate for applications in optoelectronics.

The incorporation of this compound into polymer backbones could lead to novel materials with interesting properties. The piperidine unit could introduce flexibility and basicity, while the furan moiety could contribute to thermal stability and electronic conductivity. Furan-based polymers, such as polybenzoxazines, have shown excellent adhesive performance and thermal stability. acs.org The synthesis of these polymers from furan-based amines highlights the potential of amine-containing furan derivatives like this compound as monomers.

Research into the optoelectronic properties of furan-containing compounds has shown that they can be used to create materials with tailored absorption and emission characteristics. nih.gov By functionalizing the furan ring or the piperidine nitrogen of this compound with electron-donating or electron-withdrawing groups, it may be possible to tune the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The following table summarizes the thermal properties of some furan-based polycarbonates, illustrating the potential of furan-containing monomers in creating thermally stable materials.

| Polymer | Td5% (°C) | Tg (°C) |

| Furan-based Polycarbonate 1 | 156 | -36 |

| Furan-based Polycarbonate 2 | 244 | -8 |

Data adapted from a study on furan-based α,ω-diene carbonate monomers. rsc.org

Advanced Organic Transformations Utilizing the Core Structure

The this compound core structure is amenable to a variety of advanced organic transformations, allowing for its elaboration into a diverse range of more complex molecules. These transformations can target either the furan ring, the piperidine ring, or both, providing a versatile platform for synthetic chemistry.

Transformations of the Furan Ring:

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to highly functionalized, bridged bicyclic systems. This transformation is often a key step in the synthesis of complex natural products.

Ring-Opening/Recyclization: As mentioned previously, the furan ring can be opened under acidic or oxidative conditions to reveal a 1,4-dicarbonyl functionality. This intermediate can then be trapped with various nucleophiles to form new heterocyclic rings, such as pyridazines or pyridines. researchgate.net

Electrophilic Aromatic Substitution: The electron-rich furan ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the introduction of new functional groups. evitachem.com

Transformations of the Piperidine Ring:

N-Functionalization: The secondary amine of the piperidine ring is a versatile handle for further functionalization. It can be alkylated, acylated, or used in transition metal-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Ring-Closing Metathesis (RCM): By introducing an appropriate alkene-containing side chain onto the piperidine nitrogen, RCM can be used to construct bicyclic systems containing the piperidine ring. beilstein-journals.org

Oxidation: The piperidine ring can be oxidized to the corresponding pyridine (B92270) or to various piperidinone derivatives, providing access to different classes of heterocyclic compounds.

The combination of these transformations allows for a high degree of molecular diversity to be generated from the single starting material of this compound.

Supramolecular Chemistry and Host-Guest Interactions with Derivatives

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. Derivatives of this compound have the potential to participate in such interactions, acting as either hosts or guests in supramolecular complexes.

The piperidine moiety, especially when protonated, can form strong hydrogen bonds and ion-dipole interactions. These interactions are crucial for the binding of alkaloids to various host molecules, such as cyclodextrins, cucurbiturils, and calixarenes. nih.govresearchgate.net The encapsulation of alkaloids by these hosts can lead to changes in their physical and chemical properties, such as increased solubility or enhanced fluorescence. nih.gov

The furan ring can also participate in non-covalent interactions, including π-π stacking and hydrogen bonding to the furan oxygen. By appropriately functionalizing the this compound scaffold, it is possible to design molecules that can self-assemble into larger, ordered structures, such as gels, liquid crystals, or nanotubes.

Furthermore, by attaching recognition motifs to the this compound core, it is possible to create synthetic receptors for specific guest molecules. The chiral nature of the compound could also be exploited in the development of chiral selectors for the separation of enantiomers. nih.gov

Bio-inspired Synthesis and Biomimetic Transformations

Nature provides a rich source of inspiration for the design of new synthetic strategies. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions in the laboratory. The this compound structure is reminiscent of certain classes of alkaloids, and its synthesis and subsequent transformations can be designed to mimic plausible biosynthetic pathways. researchgate.netbeilstein-journals.org

The synthesis of piperidine alkaloids often involves key cyclization reactions, such as intramolecular Mannich reactions or dipolar cycloadditions. beilstein-journals.orgnih.gov The this compound scaffold could be a key intermediate in a bio-inspired synthesis of more complex alkaloids. For example, the furan ring could be derived from a carbohydrate source, and the piperidine ring could be formed through a biomimetic cyclization of a linear amine precursor.

The use of biomass-derived feedstocks, such as furfural, for the synthesis of furan- and piperidine-containing compounds is a key aspect of green chemistry and aligns with the principles of bio-inspired synthesis. nih.govresearchgate.netmdpi.comnih.gov The development of catalytic routes to convert biomass into valuable chemical building blocks is an active area of research, and this compound represents a potential product of such a process.

Biomimetic transformations of the this compound core could involve enzymatic or chemoenzymatic reactions to introduce new functional groups with high stereoselectivity. This approach could provide access to a range of chiral, biologically active molecules that would be difficult to synthesize using traditional chemical methods.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) presents a transformative approach to the study of 2-(5-Ethylfuran-2-yl)piperidine. Predictive models could be developed to forecast the physicochemical properties, biological activities, and potential toxicities of novel derivatives. By analyzing structure-activity relationships (SAR) across a virtual library of related compounds, AI algorithms can identify modifications to the this compound scaffold that are most likely to lead to enhanced efficacy or selectivity for a particular biological target.

Furthermore, ML algorithms can be trained on existing reaction data to optimize synthetic routes, predicting optimal reaction conditions, catalysts, and reagents to maximize yield and minimize byproducts. This in silico approach can significantly reduce the time and resources required for the experimental design and optimization of new chemical entities based on the this compound core.

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

Future synthetic research should focus on the development of more sustainable and efficient methods for the preparation of this compound and its analogs. Current synthetic routes can be resource-intensive, and the adoption of green chemistry principles is paramount. Areas for exploration include:

Continuous Flow Chemistry: Implementing flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the furan (B31954) or piperidine (B6355638) rings could provide more atom-economical and step-efficient pathways to novel derivatives.

Biocatalysis: The use of enzymes as catalysts could enable highly selective transformations under mild reaction conditions, reducing the environmental impact of the synthesis.

These modern synthetic methodologies promise not only to improve the efficiency of producing this compound but also to expand the accessible chemical space for this compound class.

Deeper Elucidation of Stereochemical Effects on Molecular Mechanisms

The this compound molecule contains at least one stereocenter at the junction of the furan and piperidine rings, leading to the existence of different stereoisomers. The spatial arrangement of these isomers can have a profound impact on their interaction with chiral biological macromolecules such as enzymes and receptors.

Future research should be directed towards the stereoselective synthesis of each individual isomer of this compound. Following their successful isolation, comprehensive in vitro and in vivo studies will be necessary to elucidate the specific biological activities and mechanisms of action for each stereoisomer. This will provide a deeper understanding of the stereochemical requirements for its biological function and could lead to the development of more potent and selective therapeutic agents.

Expanding the Scope of Biological Targets and Pathways for Mechanistic Investigation